PROTAC CDK9 degrader-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

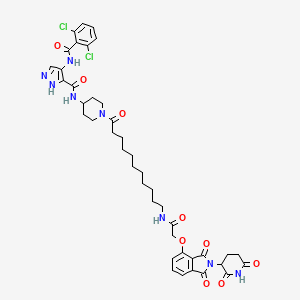

C42H48Cl2N8O9 |

|---|---|

Molecular Weight |

879.8 g/mol |

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C42H48Cl2N8O9/c43-27-12-10-13-28(44)36(27)39(57)48-29-23-46-50-37(29)40(58)47-25-18-21-51(22-19-25)34(55)15-7-5-3-1-2-4-6-8-20-45-33(54)24-61-31-14-9-11-26-35(31)42(60)52(41(26)59)30-16-17-32(53)49-38(30)56/h9-14,23,25,30H,1-8,15-22,24H2,(H,45,54)(H,46,50)(H,47,58)(H,48,57)(H,49,53,56) |

InChI Key |

DZJCTNGKFRUZQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC CDK9 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] This technical guide provides a comprehensive overview of the mechanism of action of PROTAC CDK9 degrader-5, a specific degrader of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcriptional elongation and a key therapeutic target in various malignancies.[2] This document will delve into the molecular mechanics of this compound, present available quantitative data, outline detailed experimental protocols for its characterization, and visualize the key pathways and processes involved.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to CDK9, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound first binds to both CDK9 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. While not definitively stated for this specific degrader, evidence from similar CDK9 PROTACs strongly suggests the recruitment of the Cereblon (CRBN) E3 ligase.[1][2]

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of CDK9. This process is repeated to form a polyubiquitin (B1169507) chain on the CDK9 protein.

-

Proteasomal Degradation: The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

-

Catalytic Cycle: After inducing degradation, this compound is released and can bind to another CDK9 molecule, initiating a new cycle of degradation. This catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant CDK9 degraders for comparative purposes.

Table 1: Degradation Potency of this compound

| Parameter | CDK9 Isoform | Value (µM) | Cell Line |

| DC50 | CDK9 (42 kDa) | 0.10[3][4][5] | Not Specified |

| DC50 | CDK9 (55 kDa) | 0.14[3][4][5] | Not Specified |

Table 2: Time-Dependent Degradation of CDK9 by this compound in MV411 cells

| Time Point | Observation |

| 2 hours | Degradation of CDK9 begins[3] |

| 4 hours | Degradation reaches a plateau[3] |

| 24 hours | Suppression of CDK9 levels is maintained[3] |

| 48 hours | Some recurrence of CDK9 protein is observed after treatment removal[3] |

Table 3: Comparative Degradation Data of Other CDK9 PROTACs

| PROTAC Name | DC50 (nM) | Dmax | E3 Ligase | Cell Line |

| dCDK9-202 | 3.5 | >99% | CRBN | TC-71 |

| B03 | 7.62 | Not Specified | CRBN | MOLM-13 |

| PROTAC CDK9 degrader-6 | 100-140 | Not Specified | CRBN | Not Specified |

Note: Binding affinities (Kd) and Dmax values for this compound are not publicly available at the time of this writing.

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway and the Impact of Degradation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting transcriptional elongation.[6] The degradation of CDK9 by this compound disrupts this fundamental process, leading to a cascade of downstream effects.

Caption: Mechanism and downstream effects of this compound.

Experimental Workflow: Characterizing a PROTAC Degrader

A typical workflow to characterize a PROTAC like CDK9 degrader-5 involves a series of in vitro and cell-based assays.

Caption: A generalized experimental workflow for PROTAC characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of CDK9 following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., MV4-11, MOLM-13) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Normalize the CDK9 band intensity to the corresponding loading control.

-

Plot the normalized CDK9 levels against the log concentration of this compound and fit a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation

Objective: To confirm the formation of the PROTAC-CDK9-CRBN ternary complex in cells.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at a concentration known to induce degradation (e.g., 1 µM) for a short duration (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs. Include a vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against either CDK9 or CRBN overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG is crucial.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Perform western blotting on the eluted samples as described above.

-

Probe the membrane with antibodies against CDK9, CRBN, and the protein that was immunoprecipitated to confirm successful pulldown. The presence of both CDK9 and CRBN in the immunoprecipitate from the PROTAC-treated sample (and their absence or significant reduction in the control) confirms the formation of the ternary complex.

-

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology (using CellTiter-Glo® as an example):

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells, including a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of the PROTAC and fit a dose-response curve to determine the IC50 value.

-

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression Analysis

Objective: To measure changes in the mRNA levels of CDK9 target genes (e.g., MYC, MCL1) following treatment with this compound.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound at a relevant concentration and for various time points.

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction using a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

-

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate CDK9, a key driver of oncogenic transcription. This in-depth technical guide has provided a detailed overview of its mechanism of action, summarized the available quantitative data, and outlined the essential experimental protocols for its comprehensive characterization. The ability of this compound to catalytically induce the degradation of CDK9 offers a powerful and potentially more durable therapeutic strategy compared to traditional kinase inhibition. Further research to fully elucidate its binding affinities, Dmax, and the complete landscape of its downstream effects will be crucial for its continued development and clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CliniSciences [clinisciences.com]

- 6. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of PROTAC CDK9 Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery and synthesis of a specific PROTAC, PROTAC CDK9 degrader-5. This molecule has been identified as a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator implicated in various malignancies. This document will detail the underlying biology of CDK9, the mechanism of action of PROTACs, and present available data on this compound, alongside generalized experimental protocols for its synthesis and evaluation.

Introduction: Targeting CDK9 in Cancer

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription. Dysregulation of CDK9 activity is a common feature in many cancers, leading to the overexpression of anti-apoptotic proteins and oncoproteins, thereby promoting tumor cell survival and proliferation. Consequently, the development of selective CDK9 inhibitors and degraders has become a promising strategy in oncology drug discovery.

The PROTAC Approach: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This event-driven, catalytic mechanism offers several advantages over traditional inhibitors, including the potential for improved potency, selectivity, and the ability to target proteins previously considered "undruggable."

This compound: Discovery and Available Data

This compound, also identified as compound 15e in the scientific literature, is a selective degrader of CDK9. Its discovery was described in a 2023 publication by Tokarski and colleagues in the European Journal of Medicinal Chemistry. This research focused on exploring the relationship between the linker length and the properties of bifunctional CDK9 degraders.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Reference |

| DC50 (CDK942 isoform) | 0.10 µM | Not Specified | |

| DC50 (CDK955 isoform) | 0.14 µM | Not Specified |

Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.

Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and evaluation of this compound from the primary literature by Tokarski et al. could not be accessed for this guide, this section provides generalized, yet detailed, methodologies commonly employed in the development of PROTACs. These protocols are based on established practices in the field and are intended to serve as a comprehensive template for researchers.

General Synthesis of a PROTAC

The synthesis of a PROTAC molecule like this compound typically involves a multi-step process, including the synthesis of the individual components (CDK9 ligand, E3 ligase ligand, and linker) and their subsequent conjugation.

Step 1: Synthesis of the CDK9 Ligand with a Linker Attachment Point

A known CDK9 inhibitor is chemically modified to introduce a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) at a solvent-exposed position that does not interfere with its binding to CDK9. This serves as the attachment point for the linker.

Step 2: Synthesis of the E3 Ligase Ligand with a Linker Attachment Point

Commonly used E3 ligase ligands, such as derivatives of thalidomide (B1683933) (for Cereblon) or VHL-1 (for von Hippel-Lindau), are synthesized or commercially procured with a suitable functional group for linker attachment.

Step 3: Linker Synthesis and Conjugation

A bifunctional linker of a specific length and composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) is synthesized. The linker is then sequentially coupled to the CDK9 ligand and the E3 ligase ligand using standard organic chemistry reactions, such as amide bond formation or click chemistry.

Example Protocol for Amide Bond Formation:

-

Dissolve the CDK9 ligand-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.

-

Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Evaluation

Protocol 1: Cell Culture

-

Maintain a relevant cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to CDK9 inhibition) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before treatment with the PROTAC.

Protocol 2: Western Blotting for CDK9 Degradation

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software to determine the extent of CDK9 degradation relative to the loading control.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Seed the cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For a CellTiter-Glo assay, add the CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway

Caption: The CDK9 signaling pathway in transcriptional regulation and cancer.

Experimental Workflow

Caption: A typical workflow for the discovery and optimization of a PROTAC.

PROTAC Mechanism of Action

Caption: The catalytic mechanism of action for a PROTAC molecule.

The Structure-Activity Relationship of AT7519-Based PROTACs: A Deep Dive into CDK9 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of a series of PROTACs designed to degrade Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription and a high-value target in oncology. The focus is on the series of degraders developed from the pan-CDK inhibitor AT7519, with a particular emphasis on "PROTAC CDK9 degrader-5" (compound 15e), a molecule that has demonstrated potent and selective degradation of CDK9. This document provides a comprehensive overview of the SAR, detailing how modifications to the linker and E3 ligase ligand influence degradation efficacy and cellular activity.

Core Components and Mechanism of Action

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. They consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The PROTACs discussed herein utilize the CDK inhibitor AT7519 as the CDK9-binding warhead and derivatives of thalidomide , such as pomalidomide, to recruit the Cereblon (CRBN) E3 ligase. Upon forming a ternary complex between CDK9, the PROTAC, and CRBN, CDK9 is polyubiquitinated, marking it for degradation by the 26S proteasome.

PROTAC CDK9 Degrader-5: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest. This technical guide provides an in-depth overview of the chemical properties and stability of PROTAC CDK9 degrader-5, a molecule designed to selectively induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various diseases, including cancer. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the development of CDK9-targeting PROTACs.

Chemical Properties

A thorough understanding of the physicochemical properties of a PROTAC is crucial for its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H48Cl2N8O9 | [1] |

| Molecular Weight | 879.78 g/mol | [1] |

| CAS Number | 2935587-89-4 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

| Calculated LogP | Data not available in search results | |

| Calculated pKa | Data not available in search results |

Biological Activity

This compound is a potent and selective degrader of CDK9. It functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| DC50 (CDK9 isoform 42) | 0.10 µM | MV4-11 | [1][3] |

| DC50 (CDK9 isoform 55) | 0.14 µM | MV4-11 | [1][3] |

The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein. In MV4-11 cells, this compound effectively degrades CDK9 and consequently reduces the levels of the anti-apoptotic protein MCL2 within 6 hours of treatment.[3] The degradation of CDK9 has been observed to be sustained for up to 24 hours.[1][3]

Stability

The stability of a PROTAC molecule is a critical factor for its successful development. Stability is assessed under various conditions to predict its shelf-life and in vivo behavior.

Storage Stability:

-

Powder: Stable for up to 3 years when stored at -20°C.[1]

-

In solvent: Stable for up to 1 year when stored at -80°C.[1]

While specific experimental data on the pH, plasma, and microsomal stability of this compound is not publicly available, the following sections outline general protocols for assessing these critical stability parameters for PROTAC molecules.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Induced CDK9 Degradation

This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing CDK9 (e.g., MV4-11)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK9, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-CDK9 antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the CDK9 signal to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle control.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes.[4]

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Positive control (compound with known high clearance, e.g., verapamil)

-

Negative control (compound with known low clearance, e.g., warfarin)

-

Acetonitrile (B52724) with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compound and controls.

-

Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system and the test compound.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k) and calculate the in vitro half-life (t½ = 0.693/k).

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, which can be affected by enzymatic degradation.

Materials:

-

This compound

-

Human plasma (or plasma from other species of interest)

-

Control compound with known plasma stability

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of the test compound.

-

Incubation: Add the test compound to pre-warmed plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

-

Quenching and Protein Precipitation: Add cold acetonitrile with an internal standard to the plasma aliquot to stop the reaction and precipitate plasma proteins.

-

Sample Preparation: Centrifuge the samples and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the initial concentration (time 0).

Signaling Pathways and Mechanisms

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[5][6] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[7][8] This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for productive transcript elongation. CDK9 also phosphorylates other substrates, including negative elongation factors, to promote transcription.

Caption: CDK9/Cyclin T1 (P-TEFb) in Transcriptional Regulation.

PROTAC Mechanism of Action

This compound operates through the induced-proximity mechanism characteristic of PROTACs. It brings CDK9 into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin molecules to CDK9, which marks it for degradation by the proteasome.

Caption: General Mechanism of Action for PROTACs.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro experiments to characterize its binding, degradation efficacy, and cellular effects.

Caption: Experimental Workflow for PROTAC Evaluation.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of similar hetero-bifunctional PROTACs generally involves a modular approach. This typically includes the synthesis of three key components: a ligand that binds to the target protein (CDK9), a ligand for an E3 ligase (often based on thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon recruitment), and a linker of variable length and composition. These components are then coupled together, often using click chemistry or standard amide bond formation reactions, to generate the final PROTAC molecule. The piperidine (B6355638) moiety present in some PROTAC linkers can be introduced to enhance solubility and metabolic stability.[9]

Conclusion

This compound is a valuable tool for studying the biological functions of CDK9 and holds therapeutic potential. This technical guide provides a summary of its known chemical and biological properties, along with standardized protocols for its characterization. Further studies are warranted to fully elucidate its ADME properties and in vivo efficacy, which will be crucial for its potential translation into a clinical candidate. The provided experimental workflows and diagrams offer a framework for the systematic evaluation of this and other novel PROTAC molecules.

References

- 1. CliniSciences [clinisciences.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the Cdk9/Cyclin T1 complex in T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

PROTAC CDK9 degrader-5 therapeutic potential in cancer

An In-depth Technical Guide to the Therapeutic Potential of PROTAC CDK9 Degrader-5 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, and its dysregulation is a key driver in numerous malignancies, including both hematological cancers and solid tumors.[1][2][3] Many cancers exhibit a dependency, or "addiction," to the continuous transcription of oncogenes like MYC and anti-apoptotic proteins such as MCL-1, processes governed by CDK9 activity.[4][5][6] This makes CDK9 a highly attractive target for cancer therapy. While traditional small-molecule inhibitors block the kinase activity of CDK9, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism: the complete elimination of the CDK9 protein. This guide focuses on a specific agent, this compound, and explores its mechanism, therapeutic potential, and the experimental frameworks used for its evaluation.

The Role of CDK9 in Cancer and Transcriptional Regulation

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). This phosphorylation event is a critical switch that releases RNA Pol II from a paused state at the promoter-proximal region of genes, allowing for productive transcriptional elongation to proceed.[2][5][7]

In many cancer cells, this process is hijacked to ensure high-level expression of survival-critical genes.[8][9] By targeting CDK9, it is possible to halt the transcription of these key oncogenic drivers, leading to cell cycle arrest and apoptosis.[10]

PROTAC Mechanism of Action: Degradation vs. Inhibition

Unlike conventional inhibitors that bind to a protein's active site to block its function, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely.[1] A PROTAC consists of three components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting them.[11][12]

The PROTAC simultaneously binds to CDK9 and an E3 ligase (such as Cereblon), forming a ternary complex.[1][11] This induced proximity triggers the E3 ligase to tag CDK9 with ubiquitin chains, marking it for destruction by the 26S proteasome.[12][13] This catalytic process results in the complete removal of the CDK9 protein, which can lead to a more profound and durable downstream effect compared to simple inhibition.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Role of CDK9 in Transcriptional Regulation and Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in gene expression. Dysregulation of CDK9 activity is a hallmark of numerous malignancies, including both hematological cancers and solid tumors, often correlating with poor prognosis. This guide provides a comprehensive overview of CDK9's function in transcriptional control, its multifaceted role in cancer pathogenesis, and the landscape of therapeutic strategies targeting this kinase. Detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of key pathways are presented to support ongoing research and drug development efforts in this promising area.

The Core Machinery of Transcriptional Elongation: The Role of CDK9

Transcriptional elongation is a tightly regulated process that ensures the accurate and efficient synthesis of messenger RNA (mRNA). A crucial control point is the transition of Pol II from a paused state to a productive elongation complex. This transition is primarily orchestrated by the P-TEFb complex, which consists of CDK9 and a cyclin partner, most commonly Cyclin T1.[1]

The key function of CDK9 is to phosphorylate specific substrates that remove the brakes on Pol II. These substrates include:

-

The C-terminal domain (CTD) of RNA Polymerase II: CDK9 phosphorylates serine 2 residues within the heptapeptide (B1575542) repeats of the Pol II CTD.[2] This phosphorylation event is a hallmark of actively elongating polymerase and serves as a docking site for various RNA processing factors.

-

Negative Elongation Factors (NELF) and DRB-Sensitivity Inducing Factor (DSIF): NELF and DSIF are responsible for inducing and maintaining the paused state of Pol II.[3][4] CDK9 phosphorylates subunits of both NELF and DSIF.[5][6] Phosphorylation of the Spt5 subunit of DSIF converts it from a negative to a positive elongation factor, while phosphorylation of NELF leads to its dissociation from the transcription complex, thereby relieving the pause.[7]

The activity of the P-TEFb complex is itself subject to regulation. A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 and LARP7.[7][8] Various cellular signals can trigger the release of active P-TEFb from this complex, allowing it to phosphorylate its targets and drive transcription.

CDK9's Aberrant Role in Cancer

The reliance of cancer cells on high levels of transcription for their rapid growth and survival makes them particularly vulnerable to the inhibition of key transcriptional regulators like CDK9.[9] Dysregulation of CDK9 activity has been implicated in a wide range of malignancies through several mechanisms:

-

Overexpression of Anti-Apoptotic Proteins: Many cancers are "addicted" to the continuous expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, to evade programmed cell death.[10][11][12] The transcription of the genes encoding these proteins is highly dependent on CDK9 activity.

-

Upregulation of Oncogenes: CDK9 plays a crucial role in the expression of major oncogenes, most notably MYC.[6][13] MYC-driven tumors, which represent a significant portion of human cancers, are often highly dependent on CDK9-mediated transcriptional elongation to sustain their oncogenic programs.[13][14] Inhibition of CDK9 has been shown to be a promising therapeutic strategy for these "MYC-addicted" cancers.[13]

-

Association with Super-Enhancers: Super-enhancers are large clusters of regulatory elements that drive the expression of key identity and oncogenes. CDK9 is enriched at super-enhancers and is critical for the high-level expression of genes under their control.[15]

-

Role in Hematological Malignancies: The dysregulation of the CDK9 pathway is particularly prominent in hematological cancers such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[11][16][17] In MLL-rearranged leukemias, the fusion proteins directly recruit P-TEFb to drive the expression of leukemogenic genes.[16]

Therapeutic Targeting of CDK9

The critical role of CDK9 in cancer has spurred the development of numerous small molecule inhibitors. These inhibitors can be broadly categorized as either pan-CDK inhibitors with activity against CDK9 or, more recently, highly selective CDK9 inhibitors.

Quantitative Data on CDK9 Inhibitors

The following tables summarize the biochemical potency and clinical trial outcomes for a selection of CDK9 inhibitors.

Table 1: Biochemical Potency (IC50) of Selected CDK9 Inhibitors

| Inhibitor | CDK9 IC50 (nM) | Other CDKs Inhibited (IC50 in nM) | Reference(s) |

| Flavopiridol (B1662207) (Alvocidib) | 3 | CDK1 (30), CDK2 (30), CDK4 (60), CDK7 (30) | |

| SNS-032 (BMS-387032) | 4 | CDK2 (38), CDK7 (62) | [18][19] |

| Dinaciclib (B612106) (SCH 727965) | 4 | CDK1 (1), CDK2 (1), CDK5 (1) | [20] |

| AT7519 | 10-210 | CDK1, CDK2, CDK4, CDK6 | |

| AZD4573 | < 4 | Highly selective over other CDKs | [13][21] |

| KB-0742 | Potent and selective | Preclinical data indicates high selectivity | [7] |

| Voruciclib | Potent | Greater affinity for CDK9 than CDK4/6/1 | [3] |

| Cdk9-IN-13 | < 3 | Highly selective | |

| THAL-SNS-032 (PROTAC) | EC50 = 4 | Degrades CDK9 |

Note: IC50 values can vary depending on the assay conditions.

Table 2: Clinical Trial Outcomes for Selected CDK9 Inhibitors

| Inhibitor | Cancer Type | Phase | Key Findings | Reference(s) |

| Flavopiridol (Alvocidib) | Chronic Lymphocytic Leukemia (CLL) | Phase I/II | 45-48% overall response rate (ORR) in refractory CLL, including patients with high-risk genetics. | [16][22] |

| Acute Myeloid Leukemia (AML) | Phase II | In combination with chemotherapy (FLAM), showed higher complete remission (CR) rates compared to standard 7+3 induction (70% vs 46%). | [12][23] | |

| Dinaciclib | Advanced Malignancies | Phase I | Prolonged stable disease in some patients. | [24] |

| Acute Leukemias | Phase I | Transient reduction in circulating blasts, but no remissions on the tested schedule. | [4] | |

| Triple-Negative Breast Cancer (TNBC) | Phase Ib | In combination with pembrolizumab, showed a 14.3% ORR (1 CR, 2 PR). | [25] | |

| AT7519 | Advanced Solid Tumors | Phase I | Stable disease observed in 10 of 19 evaluable patients. | [26] |

| Voruciclib | Relapsed/Refractory AML | Phase I | In combination with venetoclax, 3 of 20 patients responded (2 CRi, 1 MLFS). | [3] |

| KB-0742 | Relapsed/Refractory Solid Tumors | Phase I | 1 partial response and 9 patients with stable disease out of 21 evaluable patients. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study CDK9 function and the effects of its inhibitors.

In Vitro CDK9 Kinase Assay

Objective: To measure the enzymatic activity of CDK9 and assess the potency of inhibitors (IC50 determination).

Methodology: A common method is a luminescence-based assay that quantifies ATP consumption.

-

Reaction Setup: Recombinant human CDK9/Cyclin T1 enzyme is incubated with a substrate (e.g., a peptide derived from the RNAPII CTD) and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of the test inhibitor are added to the reaction wells.

-

Kinase Reaction: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

-

ATP Detection: A reagent is added that simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction. The luminescent signal is inversely proportional to kinase activity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the occupancy of CDK9, Pol II, or other factors at specific genomic loci.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-CDK9 or anti-phospho-Ser2-Pol II).

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-protein-DNA complexes.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified from the eluted material.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Western Blot Analysis

Objective: To assess the levels of total and phosphorylated proteins in the CDK9 signaling pathway.

Methodology:

-

Cell Lysis: Cells are treated with a CDK9 inhibitor for various times and concentrations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-CDK9, anti-phospho-Ser2-Pol II, anti-Mcl-1, anti-MYC, and a loading control like GAPDH or β-actin).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

Objective: To determine the effect of CDK9 inhibitors on the proliferation and survival of cancer cells.

Methodology: A common method is the MTT or CellTiter-Glo assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent (e.g., MTT or CellTiter-Glo) is added to each well.

-

Signal Measurement: For MTT, the resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured. For CellTiter-Glo, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the GI50 or IC50 value is determined.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of CDK9's function and its inhibition.

Caption: CDK9 signaling pathway in transcriptional regulation.

Caption: Experimental workflow for evaluating a CDK9 inhibitor.

Conclusion and Future Directions

CDK9 stands as a pivotal nexus in the control of gene expression, and its dysregulation is a key vulnerability in a broad spectrum of cancers. The development of CDK9 inhibitors has shown considerable promise, particularly for transcriptionally addicted tumors. While early-generation, pan-CDK inhibitors demonstrated clinical activity, they were often hampered by off-target toxicities. The current focus is on the development of highly selective CDK9 inhibitors and novel therapeutic modalities such as PROTACs, which offer the potential for improved efficacy and a wider therapeutic window.

Future research will likely focus on several key areas:

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CDK9 inhibition is crucial for the clinical success of these agents.

-

Combination Therapies: Exploring synergistic combinations of CDK9 inhibitors with other targeted therapies (e.g., BCL-2 inhibitors like venetoclax) or immunotherapies holds significant promise.[3]

-

Understanding Resistance Mechanisms: Investigating the mechanisms by which tumors develop resistance to CDK9 inhibitors will be essential for designing more durable therapeutic strategies.

-

Exploring Novel CDK9-Targeting Agents: The development of next-generation inhibitors and degraders will continue to refine the therapeutic targeting of CDK9.

References

- 1. Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. onclive.com [onclive.com]

- 4. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medtechalert.com [medtechalert.com]

- 6. Liposomal formulation of the CDK9 PROTAC THAL-SNS-032 enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A phase 1 clinical trial of flavopiridol consolidation in chronic lymphocytic leukemia patients following chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Flavopiridol administered using a pharmacologically derived schedule is associated with marked clinical efficacy in refractory, genetically high-risk chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized multicenter phase II study of flavopiridol (alvocidib), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

- 17. A Phase 1 Study of the Oral CDK9 Inhibitor Voruciclib in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML) | Blood | American Society of Hematology [ashpublications.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Cyclin-dependent kinase 9 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 21. AZD4573 [openinnovation.astrazeneca.com]

- 22. ashpublications.org [ashpublications.org]

- 23. Final results of a randomized multicenter phase II study of alvocidib, cytarabine, and mitoxantrone versus cytarabine and daunorubicin (7 + 3) in newly diagnosed high-risk acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ASCO – American Society of Clinical Oncology [asco.org]

- 25. ascopubs.org [ascopubs.org]

- 26. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based strategies to embrace targeted protein degradation. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a novel class of small molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, offering a valuable resource for researchers, scientists, and drug development professionals seeking to navigate this exciting and rapidly evolving field.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

Unlike conventional drugs that aim to inhibit the function of a target protein, PROTACs are designed to induce its complete removal.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[2] The stability and conformation of this complex are critical determinants of the efficiency of subsequent degradation.

-

Ubiquitination: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[3] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[3] The proteasome unfolds and degrades the tagged protein into small peptides.

-

Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1]

Quantitative Data on PROTAC Efficacy

The effectiveness of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achieved. The following tables summarize the in vitro activity and pharmacokinetic parameters of several representative PROTACs targeting various proteins implicated in cancer.

Table 1: In Vitro Activity of Selected PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | HeLa | 25 | >90 | [Ciulli et al., 2015] |

| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | [Arvinas, Clinical Trial Data] |

| ARV-471 | Estrogen Receptor | CRBN | MCF-7 | 0.8 | >90 | [Arvinas, Clinical Trial Data] |

| dBET1 | BRD4 | CRBN | MV4-11 | 3 | ~98 | [Winter et al., 2015] |

| A1874 | BRD4 | MDM2 | RS4;11 | 32 | >80 | [Hines et al., 2019] |

| GNE-987 | BRD4 | VHL | EOL-1 | 0.03 | N/A | [Gadd et al., 2017] |

| QCA570 | BRD2/BRD4 | - | 5637, T24 | ~1 | N/A | [Qin et al., 2018] |

Table 2: In Vivo Pharmacokinetic Parameters of Selected PROTACs in Mice

| PROTAC | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Reference |

| ARV-110 | Oral | 10 | 1500 | 4.5 | 8500 | [Arvinas, Preclinical Data] |

| ARV-471 | Oral | 30 | 2500 | 6.2 | 18000 | [Arvinas, Preclinical Data] |

| Unnamed PROTAC | i.p. | 5 | 94.1 | 0.481 | N/A | [4] |

| PROTAC 6 | SC | 0.05 | ~10 | ~2 | ~40 | [5] |

Key Experimental Protocols

The development and characterization of PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for the most critical assays.

Western Blot for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[6]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]

-

Wash the membrane three times with TBST for 5-10 minutes each.[6]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Wash the membrane again as described above.[6]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Ternary Complex Formation Assays

SPR is a powerful label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7]

Materials:

-

SPR instrument and sensor chips (e.g., CM5, SA)

-

Purified target protein (POI), E3 ligase complex, and PROTAC

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for covalent coupling) or streptavidin-coated chips (for biotinylated protein capture)

Procedure (Example: Immobilized E3 Ligase):

-

Immobilization:

-

Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling or capture of a biotinylated E3 ligase on a streptavidin chip.[7]

-

-

Binary Interaction (PROTAC to E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of this binary interaction.

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these pre-incubated solutions over the immobilized E3 ligase surface.

-

The resulting sensorgrams will reflect the formation of the ternary complex (POI-PROTAC-E3).

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.

-

The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the POI to the PROTAC-E3 ligase complex versus its affinity to the PROTAC alone.[7]

-

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) in addition to the binding affinity (KD).[2]

Materials:

-

Isothermal titration calorimeter

-

Purified POI, E3 ligase, and PROTAC in a matched buffer

-

Degassing apparatus

Procedure:

-

Sample Preparation:

-

Dialyze the purified POI and E3 ligase extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of all components.

-

Degas all solutions immediately before the experiment.

-

-

Binary Titrations:

-

To determine the binding affinity of the PROTAC to the POI and the E3 ligase separately, perform two sets of experiments:

-

Titrate the PROTAC into the sample cell containing the POI.

-

Titrate the PROTAC into the sample cell containing the E3 ligase.

-

-

-

Ternary Complex Titration:

-

To characterize the ternary complex, pre-saturate the POI with the PROTAC and titrate this complex into the sample cell containing the E3 ligase.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[8]

Materials:

-

Cells of interest

-

Opaque-walled 96-well plates

-

PROTAC compound and vehicle control

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells at a desired density in 96-well plates and incubate overnight.[8]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.[8]

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours).[8]

-

-

Assay:

-

Measurement:

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8]

-

Experimental and Developmental Workflow

The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. aragen.com [aragen.com]

- 8. scispace.com [scispace.com]

- 9. PROTAC-DB - Database Commons [ngdc.cncb.ac.cn]

E3 Ligase Recruitment by PROTAC CDK9 Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins of interest through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of PROTAC CDK9 degrader-5, a molecule designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various malignancies, making it a compelling target for therapeutic intervention. This document details the mechanism of action, quantitative cellular activities, and relevant experimental protocols for the study of this compound.

Core Mechanism: E3 Ligase Recruitment

This compound functions by hijacking the cell's natural protein disposal machinery. It is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker. One end binds to CDK9, the protein of interest, while the other end recruits an E3 ubiquitin ligase. In the case of this compound, the recruited E3 ligase is Cereblon (CRBN)[1]. This simultaneous binding event brings CDK9 into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the proteasome[2][3].

Quantitative Data Summary

The efficacy of this compound has been characterized by several key quantitative metrics, which are summarized in the tables below. These include its degradation potency (DC50), cellular growth inhibition (IC50), and the binding affinities of its constituent warhead and E3 ligase ligand.

| Parameter | Value | Cell Line / Conditions | Reference |

| Degradation Potency (DC50) | |||

| CDK9 (isoform 42) | 0.10 µM | Not specified | [3] |

| CDK9 (isoform 55) | 0.14 µM | Not specified | [3] |

| Cellular Activity (IC50) | |||

| Growth Inhibition | 0.04 µM | MOLM-13 | Not specified |

Table 1: Cellular Activity of this compound.

| Component | Ligand (Inferred) | Target | Binding Affinity (IC50/Kd) | Reference |

| CDK9 Warhead | SNS-032 | CDK9/cyclin T1 | 4 nM (IC50) / 5.1 nM (Kd) | [4][5][6] |

| E3 Ligase Ligand | Pomalidomide | Cereblon (CRBN) | ~1.2-3 µM (IC50) / ~157 nM (Kd) | [2][7] |

Table 2: Inferred Binding Affinities of this compound Components.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the action of this compound, the following diagrams illustrate the degradation pathway and a typical experimental workflow for its characterization.

Caption: Mechanism of CDK9 degradation by this compound.

Caption: Experimental workflow for Western Blot analysis.

Key Experimental Protocols

Western Blot Analysis for CDK9 Degradation

Objective: To quantify the reduction in cellular CDK9 protein levels following treatment with this compound.

Materials:

-

Cancer cell line (e.g., MV4-11)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK9 and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to the loading control. Calculate the percentage of CDK9 degradation relative to the vehicle-treated control to determine the DC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line

-

This compound

-

96-well plates

-

Cell culture medium

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescence.

-

-

Data Analysis: Plot the cell viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.

Ternary Complex Formation Assay (General Protocol using Surface Plasmon Resonance - SPR)

Objective: To characterize the formation of the ternary complex between CDK9, this compound, and the E3 ligase.

Materials:

-

Purified recombinant CDK9 protein

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

-

This compound

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer

Procedure:

-

Protein Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity and kinetics of this binary interaction.

-

Separately, inject a series of concentrations of the other protein (CDK9) over the immobilized E3 ligase in the absence of the PROTAC to assess for any direct interaction.

-

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a fixed concentration of CDK9 and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface. An enhancement in the binding response compared to the binary interactions indicates the formation of a ternary complex.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity of the ternary complex formation.

Downstream Signaling Effects

Degradation of CDK9 has significant downstream consequences, primarily impacting transcriptional regulation. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in releasing it from promoter-proximal pausing and allowing for productive transcript elongation. Therefore, the degradation of CDK9 leads to a reduction in the phosphorylation of RNA Polymerase II.

This, in turn, affects the expression of numerous genes, particularly those with short half-lives that are critical for cell survival and proliferation. Notably, the degradation of CDK9 has been shown to lead to the downregulation of the anti-apoptotic protein MCL1 and the oncogenic transcription factor MYC[8][9][10][11]. The disruption of the MYC transcriptional network is a key mechanism through which CDK9 degradation exerts its anti-cancer effects[9][10][11].

Conclusion

This compound represents a promising therapeutic strategy by selectively targeting CDK9 for degradation. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its cellular efficacy, and detailed protocols for its experimental characterization. The ability of this PROTAC to effectively recruit the Cereblon E3 ligase to induce CDK9 degradation and subsequently disrupt critical oncogenic signaling pathways underscores the potential of targeted protein degradation in cancer therapy. Further investigation into the ternary complex dynamics and a broader profiling of its downstream effects will continue to elucidate the full therapeutic potential of this and other CDK9-targeting PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted degradation of CDK9 potently disrupts the MYC-regulated network. | Semantic Scholar [semanticscholar.org]

The Disruption of Downstream Signaling by PROTAC CDK9 Degrader-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract